Calcium;gold
Description
Structure
2D Structure
Properties
CAS No. |
62683-54-9 |
|---|---|
Molecular Formula |
AuCa |
Molecular Weight |
237.04 g/mol |
IUPAC Name |
calcium;gold |
InChI |
InChI=1S/Au.Ca |
InChI Key |
ZAZYUFWBENXXPV-UHFFFAOYSA-N |
Canonical SMILES |
[Ca].[Au] |
Origin of Product |
United States |
Crystallographic Analysis and Structural Chemistry of Calcium Gold Intermetallic Compounds
Resolved Crystal Structures of Binary Calcium Aurides (e.g., CaAu, Ca2Au2Pb)
The binary system of calcium and gold, along with closely related ternary phases, has been characterized through single-crystal and powder diffraction techniques, revealing ordered atomic arrangements.
The equiatomic compound CaAu crystallizes in the orthorhombic CrB-type structure. researchgate.netdokumen.pubbmd-lab.orguclouvain.be This structure is characterized by zigzag chains of gold atoms separated by calcium atoms. dokumen.pub The structure consists of bonded atomic bilayers that are sandwiched between layers of free electrons, a feature identified in several CrB-type compounds. bmd-lab.orguclouvain.be
The ternary plumbide Ca2Au2Pb is a derivative of the U3Si2-type structure. researchgate.net A large number of ternary intermetallic compounds adopt this structure type or its ordered variants. researchgate.net The structure of Ca2Au2Pb is tetragonal and has been precisely determined through single-crystal X-ray diffraction. researchgate.net
| Compound | Structure Type | Space Group | Lattice Parameters (Å) |
|---|---|---|---|
| CaAu | CrB-type | Cmcm | a = 3.982, b = 11.226, c = 4.609 researchgate.net |
| Ca2Au2Pb | U3Si2-type | P4/mbm | a = 8.038, c = 3.8254 researchgate.net |
Complex Structural Motifs in Ternary Calcium-Gold Intermetallics
The introduction of a third element into the Ca-Au system gives rise to more intricate structural arrangements, including complex polyanionic networks and large polyhedral clusters. These structures are often related to established structure types.
CaAu2Al2 : This ternary auride crystallizes in the orthorhombic ThRu2P2 type structure. researchgate.netresearchgate.net Its structure is defined by a prominent polyanionic [Au2Al2]δ- network. researchgate.netresearchgate.net Within this framework, gold and aluminum atoms form distorted hexagonal prisms centered by calcium atoms, with Au and Al atoms in alternating positions. researchgate.net These prisms connect to form strands and layers, creating a three-dimensional network. researchgate.net X-ray photoelectron spectroscopy (XPS) studies confirm a significant electron transfer from calcium and aluminum to gold, classifying the compound as an auride. researchgate.net
Ca3Au12.4In6.1 : Found in systems that form quasicrystals and their approximants, this compound adopts the YCd6-type structure. nih.goviastate.edu A key feature of its geometry is the presence of a 19-vertex cluster, described as Ca@(Au,In)18. nih.goviastate.eduacs.org This large polyhedral unit is a fundamental building block of the crystal structure.
The crystal structures of many Ca-Au intermetallics can be classified as belonging to or being derived from well-known structure types.
CrB-type : The binary compound CaAu is a canonical example of the CrB structure type (space group Cmcm). researchgate.netbmd-lab.orgresearchgate.net
ThRu2P2-type : The ternary aluminide CaAu2Al2 adopts the ThRu2P2 structure type, which accommodates its complex polyanionic network. researchgate.netresearchgate.netd-nb.info
YCd6-type : This structure type is characteristic of quasicrystal approximants. The ternary indium-containing phase Ca3Au12.4In6.1 is a YCd6-type approximant crystal (AC). nih.goviastate.eduacs.org
U3Si2-type : While several ternary aurides are derivatives of this type, Ca2Au2Pb is a notable example. researchgate.net Additionally, more complex structures like Ca5Au2Cd (Mo5B2Si-type) are described as intergrowth variants of U3Si2-related and CuAl2-related slabs. researchgate.netznaturforsch.com
Pu3Pd4-type : The binary phase Ca3Au4 , synthesized via a high-pressure route, crystallizes in the rhombohedral Pu3Pd4 structure type. researchgate.net This type is fairly common for palladium and platinum compounds but rarer for gold. acs.org
Polyanionic Networks and Polyhedral Clusters (e.g., [Au2Al2]δ-network in CaAu2Al2, Ca@(Au,In)18 in Ca3Au12.4In6.1)
Quasicrystalline Approximants and Related Long-Range Order in Ca-Au-Al Systems
The regions of phase space around Ca-Au intermetallics, particularly when a third element like aluminum, indium, or tin is introduced, are fertile ground for discovering complex structures, including quasicrystals and their crystalline approximants (ACs). nih.goviastate.edu These ACs are periodic crystals whose local atomic arrangements resemble that of a true quasicrystal.
Investigating Non-Stoichiometry and Phase Homogeneity in Ca-Au Systems
Non-stoichiometry and the formation of solid solutions are significant features in the chemistry of Ca-Au intermetallics. Synthetic explorations in the CaAu5–CaAu4Bi–BiAu2 system at 400 °C revealed five distinct solid solution regions, all sharing a common cubic symmetry (space group F-43m). osti.gov These phases, derived from a MgCu4Sn-type parent structure, exhibit different substitution patterns: osti.gov
CaAu4(Au1−mBim) with three separate homogeneity ranges for m.
(Ca1−rAur)Au4(Bi1−sAus)
(Ca1−p−qAupBiq)Au4Bi
Compositions falling between these stable non-stoichiometric phases were found to undergo spinodal decomposition. osti.gov The structures are all based on three-dimensional networks of Au4 tetrahedra, which form larger Friauf polyhedra capped by mixtures of Ca, Au, and Bi. osti.gov
Phase homogeneity has also been observed in simpler systems. For instance, in the binary compound CaAu (CrB-type), up to 11% of the gold atoms can be substituted by cadmium without inducing a change in the structure type. researchgate.net Similarly, a study of M5T2Cd compounds (where M=Ca, Eu, Yb and T=Cu, Ag, Au) found that the phase Yb5Au2.19Cd0.81 exhibits a small degree of Au/Cd mixing on one of the crystallographic sites. researchgate.netznaturforsch.com These examples demonstrate the capacity of Ca-Au based structures to accommodate compositional variations.
Electronic Structure and Chemical Bonding in Calcium Gold Intermetallic Systems
Electron Count and Bonding Classification (e.g., Electron-Poor Intermetallics)
For instance, while a compound like CaIn₂ shows a clear valence-electron transfer from calcium to the indium network, its non-zero density of states at the Fermi level indicates that a simple Zintl-Klemm description of (Ca²⁺)(In⁻)₂ is insufficient. acs.org Similarly, Ca-Au intermetallics display features of polar intermetallics, which are electronically situated between metallic Hume-Rothery phases and insulating Zintl compounds. acs.orgiastate.edu Exploratory syntheses in regions near quasicrystals have revealed many such electron-poor phases, including the ternary compound Ca₄Au₁₀In₃. acs.orgnih.gov The VEC for many of these complex gold-containing intermetallics falls in a range close to that of quasicrystalline approximants. acs.orgnih.gov
Table 1: Classification and VEC of Select Intermetallics
| Compound Class | Typical VEC Range (e⁻/atom) | Bonding Description | Example System |
|---|---|---|---|
| Zintl Phases | Follows Zintl-Klemm Concept | Primarily ionic with covalent polyanions | NaTl, K₄Ge₄ uni-siegen.de |
| Hume-Rothery Phases | Specific ratios (e.g., 3/2, 21/13) | Metallic, structure determined by VEC | Cu-Zn, Ag-Ga iastate.edu |
| Electron-Poor Polar Intermetallics | ~2.0 - 3.0 | Mixed ionic-covalent-metallic | Ca-Au, Sr-Au-In acs.orgnih.govacs.org |
Analysis of Bonding Interactions: Covalent and Ionic Character
The bonding in calcium-gold intermetallics is characterized by a significant mixture of ionic and covalent contributions, a direct consequence of the properties of the constituent atoms. chemistrystudent.com Calcium is a highly electropositive alkaline earth metal, while gold, for a metal, possesses an unusually high Mulliken electronegativity, a feature enhanced by relativistic effects that cause greater 6s/5d orbital mixing. acs.orgnih.gov The substantial difference in electronegativity between calcium and gold promotes a significant transfer of electrons from calcium to gold, imparting a strong ionic character to the bond. dokumen.pubresearchgate.netosti.gov
This charge transfer, however, does not lead to purely ionic compounds. quizlet.com In many Ca-Au phases, strong covalent interactions are also present, particularly between gold atoms, which can form networks, chains, and clusters. acs.orgnih.govdokumen.pub For example, the CaAu compound, which adopts the CrB-type structure, features zigzag chains of gold atoms with Au-Au distances of 289 pm. dokumen.pub Theoretical calculations on CaAu have demonstrated an almost complete charge transfer, consistent with the formulation Ca²⁺Au²⁻, yet the compound retains a polar metallic character. dokumen.pub This duality indicates that the transferred electrons are not entirely localized on the gold atoms but also participate in delocalized, metallic-like states. acs.org The degree of ionic versus covalent character is a delicate balance influenced by stoichiometry, atomic arrangement, and the presence of other elements in ternary or multinary systems. docbrown.info
Table 2: Factors Influencing Bond Character in Ca-Au Systems
| Factor | Contribution to Ionic Character | Contribution to Covalent/Metallic Character |
|---|---|---|
| Electronegativity Difference | Large difference between Ca (electropositive) and Au (electronegative) drives electron transfer (Ca → Au). acs.orgnih.gov | - |
| Relativistic Effects on Gold | Increases gold's effective electronegativity, enhancing its ability to accept electrons. acs.orgnih.gov | Promotes Au-Au bonding and formation of gold substructures. dokumen.pub |
| Atomic Structure | Separation of Ca and Au atoms into distinct sublattices. | Formation of Au-Au zigzag chains (e.g., in CaAu) or complex networks indicates covalent interactions. dokumen.pub |
| Electron Delocalization | - | Non-zero density of states at the Fermi level points to delocalized, metallic-like states. acs.org |
Anionic Character of Gold and Electron Localization in Ca-Au Intermetallics
A remarkable feature of gold chemistry, particularly in compounds with highly electropositive metals like calcium, is the ability of gold to adopt a negative oxidation state and behave as an anion, known as an auride (Au⁻). acs.orgnih.govresearchgate.net This tendency is a direct result of gold's high electron affinity, which is amplified by relativistic effects. acs.orgnih.gov In Ca-Au intermetallics, the significant electron transfer from calcium results in gold acquiring a net negative charge. dokumen.pub
Band structure calculations for CaAu have supported the idea of a nearly complete charge transfer, leading to a formulation that can be described as Ca²⁺Au²⁻, highlighting the polar nature of the interaction. dokumen.pub The existence of auride anions has been firmly established in other compounds like CsAu, which is considered a semiconductor with a distinct band gap. researchgate.net While Ca-Au compounds are generally metallic, the underlying electronic structure involves a strong polarization of charge, effectively creating auride-like centers within a metallic matrix.
Theoretical Insights into Electronic Structures
Theoretical calculations, primarily based on Density Functional Theory (DFT), have been indispensable for unraveling the complex electronic structures of calcium-gold intermetallics. dokumen.pubabinit.orgaps.org These computational methods provide detailed information on band structures, the density of states (DOS), and the nature of chemical bonds, which are difficult to probe experimentally. frontiersin.org
Key findings from theoretical studies on Ca-Au and related systems include:
Density of States (DOS): Calculations for polar intermetallics like CaAu show a complex DOS profile. acs.orgdokumen.pub Unlike simple metals, the DOS often exhibits features such as pseudogaps near the Fermi level, which indicate the presence of stable, covalent-like bonding states. acs.org A non-zero DOS at the Fermi level is a definitive indicator of metallic character. acs.org
Band Structure Analysis: The calculated band structure reveals the dispersion of electronic states. In Ca-Au systems, the bands crossing the Fermi level are responsible for electrical conductivity, while flatter bands below the Fermi level often correspond to more localized, bonding states, such as those involving gold's d-orbitals. frontiersin.orgnumberanalytics.com
Charge and Bonding Analysis: Computational techniques such as Bader charge analysis, Crystal Orbital Hamilton Population (COHP), or Crystal Orbital Bond Index (COBI) are used to quantify the charge transfer and bond strengths. acs.org For CaAu, DFT calculations confirmed the charge transfer from calcium to gold. dokumen.pub For related polar intermetallics, these analyses have shown that the electronic structures are more complex than what simple models predict, revealing a continuum of bonding from ionic to covalent to delocalized metallic. acs.org For example, studies on CaIn₂ show significant valence-electron transfer without the compound becoming a true Zintl phase. acs.org
These theoretical insights confirm that Ca-Au compounds are not simple alloys but complex electronic materials where ionic and covalent forces cooperate within a metallic framework, giving rise to their unique properties.
Table 3: Theoretical Methods and Key Findings for Ca-Au Systems
| Theoretical Method | Information Provided | Key Insight for Ca-Au Intermetallics |
|---|---|---|
| Density Functional Theory (DFT) | Total energy, electronic ground state, forces. abinit.orgaps.org | Provides the fundamental framework for most electronic structure calculations of solids. |
| Density of States (DOS) | Number of electronic states at each energy level. frontiersin.org | Confirms metallic character (non-zero DOS at EF) and reveals features like pseudogaps indicative of covalent interactions. acs.org |
| Band Structure Calculation | Energy of electrons as a function of momentum in the Brillouin zone. frontiersin.org | Identifies conducting states and localized bonding orbitals. |
| Bader Charge / COHP / COBI | Atomic charges, bond orders, and bonding/antibonding contributions. acs.org | Quantifies the significant charge transfer from Ca to Au and the mixed nature of the chemical bonds. acs.orgdokumen.pub |
| Electron Localization Function (ELF) | Probability of finding electron pairs in space. researchgate.netcdnsciencepub.com | Visualizes the anionic character of gold (localization around Au) and the nature of covalent Au-Au bonds. |
Theoretical and Computational Modeling of Calcium Gold Compounds
First-Principles Calculations for Predicting Stability and Electronic Properties
First-principles calculations, which are based on the fundamental laws of quantum mechanics without reliance on empirical data, are a cornerstone of modern materials science. unitn.itresearchgate.net Density Functional Theory (DFT) is the most widely used first-principles method for condensed matter systems due to its balance of accuracy and computational efficiency. weizmann.ac.ilrsc.orgfrontiersin.org These calculations are crucial for predicting the thermodynamic stability of compounds by determining their formation enthalpy—a measure of the energy released or absorbed when a compound is formed from its constituent elements. A negative formation enthalpy indicates that a compound is stable relative to its elements and its synthesis is plausible. umn.edursc.org
For intermetallic systems like calcium-gold, DFT is used to calculate the total energy of various possible crystal structures at different stoichiometries (e.g., CaAu, Ca₂Au, CaAu₂, etc.). The set of most stable structures at different compositions forms the "convex hull," which is a graphical representation of the thermodynamically stable phases in a binary system. acs.org
A pertinent example of this approach can be seen in the computational study of Ca-Pt intermetallics, which are analogous to Ca-Au systems. Researchers used DFT calculations combined with the Particle Swarm Optimization (PSO) algorithm to systematically search for stable Ca-Pt phases. mdpi.com The calculations successfully identified several stable compounds, including Ca₃Pt, CaPt, Ca₂Pt, CaPt₂, and CaPt₅, by computing their formation enthalpies. mdpi.com The results for Ca₃Pt and CaPt₅ are detailed in the table below.
| Compound | Symmetry | Lattice Parameters (Å) | Formation Enthalpy (eV/atom) |
|---|---|---|---|
| Ca₃Pt | P4/mmm | a=5.08, b=5.08, c=5.89 | -0.58 |
| CaPt₅ | P4/mmm | a=4.41, b=4.41, c=4.49 | -0.52 |
Beyond stability, first-principles methods are used to elucidate the electronic properties. By calculating the electronic band structure and the Density of States (DOS), one can determine if a compound is metallic, semiconducting, or insulating. rsc.orgrsc.org For intermetallic compounds, these calculations typically reveal a metallic character, characterized by the absence of a band gap at the Fermi level. rsc.orgmdpi.com The DOS can also provide insight into the nature of the chemical bonding by showing the contribution of different atomic orbitals (e.g., Ca-s, Ca-p, Au-s, Au-d) to the electronic states. rsc.org
Computational Exploration of Phase Transitions under Pressure
The application of high pressure can dramatically alter the properties of materials, inducing structural phase transitions where a compound transforms from one crystal structure to another. nih.govaps.orgacs.org Computational modeling is an essential tool for exploring these transitions, as it allows researchers to predict the transition pressures and characterize the high-pressure phases, which can be challenging to study experimentally.
The stability of different phases under pressure is evaluated by calculating their enthalpy as a function of pressure. The phase with the lowest enthalpy at a given pressure is the most stable one. A phase transition is predicted to occur at the pressure where the enthalpy curves of two different phases intersect.
In the analogous Ca-Pt system, first-principles calculations predicted that Ca₂Pt undergoes a series of phase transitions under pressure. mdpi.com At ambient pressure, Ca₂Pt is stable in the orthorhombic Cmmm structure. As pressure increases, it is predicted to transform into a monoclinic C2/m structure and then to another monoclinic Cm structure. mdpi.com This demonstrates how computational methods can map out the high-pressure phase diagram of intermetallic compounds.
| Pressure Range (GPa) | Stable Phase (Space Group) |
|---|---|
| 0 - 25 | Cmmm |
| 25 - 75 | C2/m |
| > 75 | Cm |
Similar computational explorations have been performed on gold-containing compounds with other alkali or alkaline-earth metals. For instance, studies on Li-Au compounds under pressure have shown that pressure can be used as a tool to achieve unusual negative oxidation states for gold, further highlighting the power of pressure to create novel materials with fascinating chemistry. mdpi.com
Prediction of Undiscovered Phases and Their Structural Characteristics
One of the most significant contributions of computational materials science is the prediction of new, as-yet-unsynthesized materials. frontiersin.orgmdpi.com By combining first-principles energy calculations with advanced structural search algorithms, such as evolutionary algorithms or particle swarm optimization (PSO), it is possible to explore the vast landscape of possible crystal structures and identify potentially stable or metastable phases that have not been discovered experimentally. mdpi.comarxiv.org
This predictive capability was demonstrated in the study of the Ca-Pt system, where the PSO algorithm was used to drive the exploration of the compositional space. mdpi.com The algorithm generates a multitude of candidate structures at various stoichiometries, and DFT calculations are then used to relax these structures and evaluate their energy. By identifying the structures that lie on the convex hull of formation enthalpy, the study predicted the full range of stable Ca-Pt intermetallics. mdpi.com This ab initio evolutionary approach can be directly applied to the Calcium-Gold system to predict novel, stable auride phases and their specific crystal structures (space group, lattice parameters, and atomic positions).
Simulation of Atomic Interactions and Charge Transfer Phenomena
The chemical bonding in intermetallic compounds formed between electropositive elements like calcium and highly electronegative metals like gold is complex, often involving a mixture of metallic, covalent, and ionic interactions. rsc.org A key aspect of this bonding is charge transfer, where valence electrons move from the more electropositive atom (Ca) to the more electronegative one (Au).
Computational methods allow for the direct simulation and quantification of this phenomenon. By analyzing the calculated electron density distribution using techniques such as Bader charge analysis or Mulliken population analysis, the amount of charge transferred between atoms can be estimated. researchgate.net This analysis provides insight into the ionic character of the bonds.
In polar intermetallic compounds, this charge transfer leads to the formation of a polyanionic network of the more electronegative element, with the electropositive cations situated within the framework. rsc.orgresearchgate.net For example, quantum-chemical calculations on the ternary Ca-Al-Pt system revealed a distinct charge transfer resulting in Caδ+ cations and a [AlₓPtᵧ]δ⁻ polyanion. researchgate.net Electronic structure calculations for Ca-Pt compounds similarly revealed an anionic character for the platinum atoms. mdpi.com This indicates a significant charge transfer from calcium to platinum, which is expected to be even more pronounced in Ca-Au compounds due to gold's higher electronegativity. mpg.de The simulation of electron transfer is crucial for understanding the nature of chemical bonds, which in turn governs the structural stability and physical properties of the compound. pnas.org
Advanced Characterization Techniques for Calcium Gold Materials Research
High-Resolution X-ray Diffraction and Synchrotron Studies
High-resolution X-ray diffraction (XRD) is an indispensable tool for determining the precise atomic arrangement within the crystal lattice of Ca-Au compounds. anton-paar.com The technique operates on the principle of Bragg's Law, where constructive interference of X-rays scattered by the periodic arrangement of atoms produces a unique diffraction pattern that serves as a structural fingerprint of the material. anton-paar.com
Single-crystal XRD has been instrumental in solving the complex structures of several ternary calcium-gold intermetallics. For instance, the compound Ca₄Au₁₀In₃ was synthesized through high-temperature solid-state reactions and its structure was identified as orthorhombic. acs.org Similarly, the ternary compound CaAu₃Ga was found to possess a cubic crystal structure. materialsproject.orgiastate.edu The study of the Ca-Au-Al system has revealed a cubic crystalline approximant phase, CaAu₃₊ₓAl₁₋ₓ, which is closely related to a quasicrystalline phase in the same system. nih.gov The structural complexity of these systems is further highlighted by discoveries in related ternaries like Ca-Au-Sn and Ca-Au-In. mdpi.com
The exceptional brilliance and high resolution offered by synchrotron X-ray sources are crucial for resolving ambiguities in complex diffraction patterns and for studying materials under extreme conditions. nih.govnih.gov A notable example is the synthesis of CaAu₂O₄ at a high pressure of 15 GPa; its crystal structure was determined from synchrotron powder diffraction data. iaea.org Furthermore, in-situ high-energy synchrotron XRD has been employed to study the irreversible transformation of a Ca-Au-Al icosahedral quasicrystal into its crystalline approximant at elevated temperatures, providing direct evidence of the structural relationship between these unique states of matter. osti.govresearchgate.net
| Compound/System | Formula | Crystal System | Space Group | Lattice Parameter(s) (Å) | Reference |
|---|---|---|---|---|---|
| Calcium Gold Indium | Ca₄Au₁₀In₃ | Orthorhombic | Cmca | a = 13.729, b = 10.050, c = 10.160 | acs.org |
| Calcium Gold Gallium | CaAu₃Ga | Cubic | Pa-3 | a = 9.19 | materialsproject.org |
| Calcium Gold Aluminum | CaAu₃₊ₓAl₁₋ₓ | Cubic | Pa-3 | a = 9.0766 - 9.1261 | nih.gov |
| Calcium Gold Oxide | CaAu₂O₄ | - | - | a = 5.9912, c = 10.0500 | iaea.org |
Electron Microscopy (Scanning Electron Microscopy, Transmission Electron Microscopy, Selected Area Electron Diffraction) for Microstructure and Diffraction Analysis
Electron microscopy techniques provide unparalleled insight into the microstructure of materials, from the micrometer scale down to the atomic level.
Scanning Electron Microscopy (SEM) is primarily used to investigate the surface topography, morphology, and phase distribution of Ca-Au alloys. mdpi.com For example, the microstructure of a complex Mg-Zn-Ca-Au alloy was analyzed using SEM. researchgate.net When coupled with Energy-Dispersive X-ray Spectroscopy (SEM-EDS), it becomes a powerful tool for mapping the elemental composition across a sample, which is vital for verifying phase purity and identifying elemental segregation. mdpi.comsaimm.co.za
Transmission Electron Microscopy (TEM) offers significantly higher spatial resolution, allowing for the detailed examination of internal microstructural features such as grain boundaries, precipitates, and crystal defects. mdpi.commdpi.com For Ca-Au materials, TEM is critical for visualizing the nanoscale organization of complex phases. In the Ca-Au-Al system, TEM imaging and Selected Area Electron Diffraction (SAED) were pivotal in confirming the structural nature of a quasicrystalline phase. researchgate.net
Selected Area Electron Diffraction (SAED) , a technique performed within a TEM, provides crystallographic information from localized regions of a sample. wikipedia.orgmyscope.training By generating a diffraction pattern from a specific area, SAED can identify the crystal structure and orientation of individual grains or phases. wikipedia.orgnumberanalytics.com In the study of the Ca-Au-Al quasicrystal, SAED patterns exhibited the characteristic 5-fold rotational symmetry forbidden in conventional crystals, providing definitive evidence of its quasicrystalline nature and distinguishing it from its crystalline approximant phase. researchgate.net The SAED patterns showed excellent correlation with the features observed in synchrotron XRD experiments. researchgate.net
| Technique | Information Obtained | Specific Application in Ca-Au Research |
|---|---|---|
| Scanning Electron Microscopy (SEM) | Surface topography, phase morphology, microstructural features. | Analysis of phase and microstructure in Mg-Zn-Ca-Au alloys. researchgate.net |
| Energy-Dispersive X-ray Spectroscopy (EDS) | Elemental composition and mapping. | Used with SEM to determine the distribution of Ca, Au, and other elements. |
| Transmission Electron Microscopy (TEM) | Internal microstructure, crystal defects, high-resolution imaging of phases. | Verification of icosahedral symmetry in Ca-Au-Al quasicrystals. researchgate.net |
| Selected Area Electron Diffraction (SAED) | Local crystal structure and orientation, identification of crystalline and quasicrystalline phases. | Demonstrated 5-fold symmetry in Ca-Au-Al quasicrystals, distinguishing them from approximant phases. researchgate.net |
Spectroscopic Probes of Electronic States and Chemical Environments (e.g., X-ray Absorption Near-Edge Structure, Ultraviolet-Visible Spectroscopy)
While diffraction and microscopy map the positions of atoms, spectroscopic techniques probe their electronic structure, which is the origin of their chemical and physical properties.
X-ray Absorption Near-Edge Structure (XANES) is a powerful, element-specific technique for investigating the local electronic state and chemical environment of atoms in a material. Au L₃-edge XANES, in particular, directly probes electron transitions to unoccupied 5d electronic states. researchgate.net The energy of the absorption edge and the intensity of the associated "white line" feature are sensitive to the oxidation state and d-electron count of the gold atoms. researchgate.netmdpi.com This allows researchers to study charge redistribution and the covalent character of bonding between gold and other elements within the intermetallic compounds. journaldephysique.orgcore.ac.uk
Computational Analysis of Electronic Structure provides theoretical insight that complements experimental data. For the Ca-Au-Al system, an analysis of the electronic density of states (DOS) and Crystal Orbital Hamilton Population (COHP) curves was performed. nih.govosti.gov These calculations helped to rationalize the material's properties by providing a description of the polar covalent bonding between calcium atoms and the gold-aluminum polyanionic clusters, which in turn explains the observed phase stability. nih.govosti.govmdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of light corresponding to the promotion of electrons from occupied to unoccupied orbitals. msu.edutechnologynetworks.com While often used for solutions, it can also be applied to gas-phase molecules and solids. An early study reported the rotational structure analysis from the near-infrared spectrum of the diatomic AuCa molecule, providing fundamental data on its electronic transitions. acs.org
| Technique | Probe | Information Provided | Example in Ca-Au Research |
|---|---|---|---|
| X-ray Absorption Near-Edge Structure (XANES) | Synchrotron X-rays | Unoccupied 5d electronic states, oxidation state, charge distribution of Au. | Applied to gold alloys to understand bonding and electronic configuration. researchgate.netjournaldephysique.org |
| Electronic Structure Calculations (DOS, COHP) | Computational Modeling | Density of states, nature of chemical bonds (bonding, anti-bonding), phase stability. | Used to describe polar covalent bonding in the Ca-Au-Al system. nih.govosti.gov |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | UV and Visible Light | Electronic transitions between molecular orbitals. | Rotational analysis of the gas-phase diatomic AuCa molecule. acs.org |
Exploration of Functional Applications for Calcium Gold Materials Excluding Biomedical
Optoelectronic Devices: Transparent Conductive Electrodes for OLEDs Utilizing Ca:Au Alloys
The development of high-performance transparent organic light-emitting diodes (OLEDs) hinges on the efficacy of their transparent conductive electrodes (TCEs). researchgate.net While materials like Mg:Ag and Ca:Ag alloys are commonly used, they often suffer from relatively low optical transmittance, which limits the light extraction efficiency of the device. researchgate.net To address this, research into alternative materials has identified Calcium-Gold (Ca:Au) alloys as a promising candidate for creating superior transparent cathodes. researchgate.netspringerprofessional.de
A composite transparent conductive cathode featuring a ZnO/Ca:Au/Al2O3 structure has demonstrated significant improvements in optical transmittance, mechanical flexibility, and lateral conductivity. researchgate.net In this configuration, an ultrathin Ca:Au alloy layer is deposited on a zinc oxide (ZnO) seed layer, which helps maintain a low work function for the entire structure, facilitating efficient electron injection into the organic layers of the OLED. researchgate.net An aluminum oxide (Al2O3) layer then serves as a protective encapsulant and an anti-reflection coating, enhancing both the lifetime and the optical performance of the device. researchgate.net
The low work function of calcium (2.9 eV) makes it an excellent choice for a cathode, but its high reactivity with air poses a challenge to its long-term stability. researchgate.net Alloying calcium with gold mitigates this issue while leveraging the desirable properties of both metals. researchgate.net Devices utilizing this advanced Ca:Au electrode structure have shown marked performance gains over those with traditional Ca:Ag electrodes. researchgate.net For instance, one study reported a luminance of 40,000 cd/m² and an external quantum efficiency (EQE) of 31.2% at an operating voltage of 5V. researchgate.net Furthermore, the average transmittance in the visible light spectrum reached 53%, and the device retained over 74% of its maximum luminance after 1000 bending cycles, highlighting its excellent flexibility for next-generation displays. springerprofessional.de
Table 1: Performance Comparison of OLED Cathode Materials
| Electrode Material/Structure | Average Visible Transmittance (%) | Max Luminance (cd/m²) | External Quantum Efficiency (EQE) (%) | Bending Test Retention |
|---|---|---|---|---|
| Traditional Ca:Ag | Lower than Ca:Au | Lower than Ca:Au | Lower than Ca:Au | Not Specified |
| ZnO/Ca:Au/Al2O3 | 53 researchgate.net | 40,000 researchgate.net | 31.2 researchgate.net | >74% after 1000 cycles springerprofessional.de |
Heterogeneous Catalysis: General Principles of Gold-Containing Intermetallic Catalysts
Heterogeneous catalysis, which occurs at the surface of a material, is fundamentally governed by the adsorption of reactants, their subsequent reaction on the surface, and the desorption of products. tandfonline.com The adsorption properties of a catalyst's surface are therefore critical and are primarily determined by electronic and geometric effects. tandfonline.com Intermetallic compounds (IMCs), which are ordered phases of two or more metallic elements, have emerged as a versatile class of materials in catalysis because they possess unique electronic and crystal structures distinct from their constituent metals or random alloys. tandfonline.comcsic.es This ordered atomic arrangement allows for precise control over the geometric and electronic structure of the active sites. csic.esd-nb.info
In gold-containing intermetallic catalysts, these principles are well-illustrated. wikipedia.org Bulk gold is chemically inert, but when dispersed as nanoparticles, its catalytic activity increases dramatically, an effect that is further tunable by forming intermetallic compounds. wikipedia.orgmdpi.com The key advantages of using IMCs in catalysis include:
Active-Site Isolation: In an IMC, active atoms (like gold or palladium) can be geometrically isolated by a second, less active metal. tandfonline.com This "ensemble effect" can suppress unwanted side reactions and enhance selectivity for the desired product. d-nb.info
Electronic Modification (Ligand Effect): The transfer of electrons between the different metal atoms in an IMC modifies the electronic structure (i.e., the density of states near the Fermi level) of the active sites. csic.esrsc.org This can optimize the adsorption energy of reactants, making the catalyst more efficient. tandfonline.com For example, the formation of IMCs can alter the d-band center of a transition metal, which is a key descriptor of its catalytic activity. d-nb.info
Structural Stability: Unlike substitutional alloys where atoms can move and segregate under reaction conditions, the strong site preference of atoms in an IMC lattice provides greater stability, ensuring the active sites remain consistent during the catalytic process. tandfonline.com
While many studies focus on gold alloyed with platinum-group metals or copper, the principles extend to other combinations, such as with alkaline-earth metals like calcium. tandfonline.commdpi.com The formation of intermetallic phases can be achieved through various methods, including the reduction of metal precursors on a support, which can lead to the in-situ formation of catalytically active IMC nanoparticles. csic.es The precise control over stoichiometry in IMCs allows for the rational design of catalysts with tailored activity and selectivity for specific chemical transformations, such as selective hydrogenations and oxidation reactions. d-nb.infomdpi.com
Exploration of Electrical Conductivity and Related Phenomena in Ca-Au Systems
The electrical properties of materials are fundamental to their application in electronic and optoelectronic devices. wikipedia.org Electrical conductivity (σ), the reciprocal of electrical resistivity (ρ), quantifies how well a material conducts an electric current. wikipedia.orgthoughtco.com Pure metals like gold and calcium are excellent conductors. periodictable.comangstromsciences.com Gold is one of the most conductive metals, valued for its high conductivity and resistance to corrosion, while calcium is also a good conductor. thoughtco.combluesea.com When these elements combine to form intermetallic compounds, the resulting electrical properties are dictated by the specific crystal structure and chemical bonding within the new phase. researchgate.netmpg.de
The Calcium-Gold (Ca-Au) binary system is characterized by the formation of several stable intermetallic compounds, such as CaAu and CaAu2, each with a distinct crystal structure. researchgate.net The phase diagram for the Ca-Au system shows that these compounds often have high, congruent melting points, indicating significant thermodynamic stability. researchgate.net This stability arises from a complex interplay of bonding types, including metallic and ionic or polar covalent contributions, which is typical for alloys of electropositive metals like calcium and electronegative metals like gold. rsc.orgmpg.de
Table 2: Electrical Properties of Constituent Elements
| Element | Symbol | Electrical Conductivity (S/m) | Electrical Resistivity (Ω·m) |
|---|---|---|---|
| Gold | Au | 4.5 x 107periodictable.com | 2.22 x 10-8 |
| Calcium | Ca | 2.9 x 107periodictable.com | 3.45 x 10-8 |
| Copper (for reference) | Cu | 5.9 x 107periodictable.com | 1.69 x 10-8 |
| Silver (for reference) | Ag | 6.3 x 107angstromsciences.com | 1.59 x 10-8 |
Resistivity values are calculated as the reciprocal of conductivity.
Current Challenges and Future Research Trajectories in Calcium Gold Intermetallic Chemistry
Investigating Phase Diagrams and Stability Across Compositional Ranges
A fundamental challenge in Ca-Au intermetallic chemistry lies in the complete and accurate determination of its phase diagram. The Au-Ca phase diagram is known to be complex, characterized by the formation of several congruently melting intermetallic compounds with high melting points. researchgate.netcore.ac.uk This complexity arises from the strong thermodynamic driving force for compound formation, a consequence of the large difference in electronegativity between the constituent elements. researchgate.netcore.ac.uk
Initial studies have identified several phases, including AuCa, Au₂Ca, and Au₅Ca, with a notable absence of significant solid solubility of calcium in gold. researchgate.netsquarespace.com More recent investigations have expanded this landscape, leading to the synthesis and structural characterization of previously unknown compounds such as Ca₇Au₃ and Ca₅Au₄, which adopt new structural types based on gold-centered calcium trigonal prisms. researchgate.net Furthermore, an unusual high-pressure synthesis route yielded the Ca₃Au₄ phase, which crystallizes in the Pu₃Pd₄ structure type. researchgate.net
The thermal stability of these compounds is a key area of ongoing research. Thermodynamic properties for various binary systems involving calcium (including with Au, Ag, Cu, Ni, Pd, Pt, etc.) have been investigated using methods like electromotive force (emf) measurements and calorimetry, providing crucial data for phase diagram optimization. researchgate.netresearchgate.net Despite this progress, discrepancies and unconfirmed regions in the phase diagram likely remain. Future research must focus on meticulously mapping the entire compositional range under various temperature and pressure conditions to uncover potentially metastable or high-pressure phases. A comprehensive understanding of the phase equilibria is the bedrock upon which tailored synthesis and property-driven applications can be built.
Table 1: Known Intermetallic Compounds in the Calcium-Gold System
| Compound Formula | Crystal Structure Type | Space Group | Key Characteristics | Reference(s) |
| AuCa | CrB-type | Cmcm | Equiatomic compound. | researchgate.netdokumen.pub |
| Au₂Ca | KHg₂ type | Not specified | Mentioned as a key phase in the binary system. | dokumen.pub |
| Au₅Ca | Au₅Be type | Not specified | Gold-rich intermetallic, forms a eutectic with Au. | squarespace.comdokumen.pub |
| Ca₇Au₃ | New type, related to Th₇Fe₃ | Pbca | Based on Au-centered Ca trigonal prisms. | researchgate.net |
| Ca₅Au₄ | New type, related to Pu₅Rh₄ | P2₁/c | Based on Au-centered Ca trigonal prisms. | researchgate.net |
| Ca₃Au₄ | Pu₃Pd₄ type | R-3 | Synthesized via a high-pressure route. | researchgate.net |
Developing Tailored Synthesis Routes for Controlled Morphology and Phase Purity
The synthesis of Ca-Au intermetallics is fraught with challenges, primarily due to the high reactivity of calcium, which readily oxidizes. This necessitates stringent control over the reaction atmosphere, typically requiring high-vacuum or inert conditions. dokumen.pub Achieving phase purity is another significant hurdle; the existence of multiple stable compounds within a narrow compositional range means that slight deviations in stoichiometry can lead to the formation of undesired secondary phases. mdpi.com
Traditional synthesis methods like arc melting and high-temperature annealing of elemental mixtures are commonly used to produce bulk polycrystalline samples. dokumen.pubacs.org However, these energy-intensive methods often yield materials with large grain sizes and limited morphological control. oaepublish.com For many potential applications, particularly in catalysis, materials with high surface areas and controlled nanostructures are required.
Future research must therefore focus on developing more sophisticated, bottom-up synthesis strategies. Potential routes include:
Chemical Reduction Methods: These wet-chemistry approaches, while common for many bimetallic nanoparticles, would need to be adapted for the Ca-Au system, likely involving organometallic precursors in non-aqueous solvents to manage calcium's reactivity. oaepublish.comcjmr.org
Calciothermic Reduction: This process, where a metal oxide is reduced by calcium, could be adapted for a reduction-diffusion synthesis. [23 from previous search] In this approach, gold particles could be exposed to a calcium melt or vapor, allowing diffusion to form intermetallic phases at lower temperatures than direct melting.
Mechanical Alloying: High-energy ball milling is a solid-state technique capable of producing amorphous or nanocrystalline alloy powders, including intermetallic compounds, at room temperature, potentially bypassing the challenges of high-temperature melt processing. oaepublish.commdpi.com
A key objective is to gain control over particle size, shape, and crystallinity. The use of stabilizing agents or solid supports could be crucial for preventing particle agglomeration and maintaining high surface areas, but their compatibility with the reactive components must be carefully considered. oaepublish.commdpi.comrsc.org
Bridging Theoretical Predictions with Experimental Verification
In recent years, computational materials science has become an indispensable tool for accelerating materials discovery. For the Ca-Au system, theoretical approaches, particularly those based on Density Functional Theory (DFT), are crucial for predicting the existence and stability of new compounds and for understanding their electronic structure and bonding. beilstein-journals.orgresearchgate.netmdpi.com DFT calculations can be used to compute formation energies, which helps in constructing theoretical convex hulls to assess the thermodynamic stability of a compound relative to its neighbors. aip.orgresearchgate.net
The synergy between theory and experiment is a powerful paradigm for navigating complex chemical systems. A notable study recently employed a machine learning model trained on a large database of DFT-calculated formation energies to predict the melting behavior (congruent vs. incongruent) of binary compounds. aip.org The Au-Ca system was one of several used to validate the model's predictions against experimental data, showcasing how computation can prescreen candidates for experimental synthesis. aip.orgresearchgate.net This approach saves significant experimental time and resources by prioritizing compounds that are not only predicted to be stable but also to melt congruently, which simplifies crystal growth. aip.orgresearchgate.net
Future research will undoubtedly deepen this integration. The challenges include improving the accuracy of theoretical models, especially for predicting properties at elevated temperatures. aip.org For experimentalists, the challenge lies in successfully synthesizing the specific phases predicted by theory, which may be metastable or require non-standard synthesis conditions (like the high-pressure synthesis of Ca₃Au₄). researchgate.netacs.org The continuous feedback loop, where experimental findings are used to refine and validate theoretical models, will be essential for advancing the field. nih.govpublish.csiro.au
Expanding the Scope of Non-Biomedical Functional Discoveries for Ca-Au Systems
While some gold-containing compounds have been explored for biomedical purposes, the non-biomedical applications of Ca-Au intermetallics remain almost entirely unexplored. [24 from previous search] This represents a significant opportunity for future research. The unique properties of intermetallic compounds, such as their ordered crystal structures and distinct electronic properties, make them promising candidates for a range of functional applications. mdpi.compsu.edu
Potential areas for investigation include:
Heterogeneous Catalysis: Intermetallic compounds often exhibit catalytic activities and selectivities superior to their constituent elements or random alloys. mdpi.comnih.govnih.gov The ordered arrangement of atoms provides well-defined active sites, and the strong electronic interaction between calcium and gold can modify the d-band structure of gold, potentially enhancing its catalytic performance for reactions like selective oxidation or hydrogenation. researchgate.netcjmr.orgpsu.edu Research is needed to synthesize high-surface-area Ca-Au nanostructures and test their catalytic performance.
Electronic and Magnetic Materials: The charge transfer from electropositive calcium to electronegative gold creates polar intermetallic compounds that can be described as aurides. acs.org This significant modification of the electronic structure could lead to interesting properties. While the Ca-Au system itself is not expected to be magnetic, the principles of its formation could be extended to ternary or quaternary systems incorporating magnetic elements, where the Ca-Au sublattice could be used to tune magnetic interactions. frontiersin.orgfrontiersin.orgacs.org
The primary challenge in this area is the lack of fundamental property measurements for most Ca-Au compounds. Future work must involve the synthesis of phase-pure samples suitable for characterizing their electronic transport, optical, and catalytic properties. Uncovering novel functionalities will depend on this foundational research into the structure-property relationships within the Ca-Au system.
Q & A
Basic Research Questions
Q. How can researchers systematically search and evaluate literature on calcium-gold compounds for experimental design?
- Methodology : Use Boolean operators (AND/OR) to combine "calcium," "gold," and related terms (e.g., "alloys," "nanoparticles") in academic databases. Limit results to peer-reviewed articles (last 5 years) and prioritize journals with high impact factors. Assess source credibility by verifying author expertise and institutional affiliations .
- Data Tools : Utilize platforms like SciFinder or Reaxys for chemical property data. Cross-reference findings with crystallographic databases (e.g., ICSD) to validate structural claims .
Q. What foundational experimental controls are critical in calcium-gold interaction studies?
- Design Principles : Include negative controls (e.g., pure calcium/gold samples) and environmental controls (temperature, pH). For synthesis experiments, standardize reaction times and precursor concentrations to ensure reproducibility .
- Validation : Use spectroscopic techniques (XRD, XPS) to confirm compound formation and rule out contamination. Replicate experiments across independent labs to mitigate batch-specific anomalies .
Advanced Research Questions
Q. How can contradictions in calcium-gold phase diagram data be resolved?
- Triangulation : Compare experimental results with computational models (DFT, MD simulations) to identify discrepancies. Conduct meta-analyses of historical data, noting methodological differences (e.g., synthesis routes, characterization tools) .
- Hypothesis Testing : Propose alternative reaction pathways (e.g., solvothermal vs. solid-state synthesis) to test conflicting hypotheses. Use sensitivity analysis to determine which variables (e.g., pressure, dopants) most significantly affect outcomes .
Q. What strategies ensure methodological rigor in studying calcium-gold nanoparticles for biomedical applications?
- Quality Criteria : Adopt the "gold standard" of in vitro/in vivo correlation (IVIVC) for toxicity assays. Validate biocompatibility using multiple cell lines and animal models to address interspecies variability .
- Data Integrity : Implement blinding in data collection/analysis to reduce bias. Use open-source platforms (e.g., GitHub) to share raw datasets and analytical scripts for peer validation .
Q. How can researchers optimize calcium-gold alloy synthesis for enhanced catalytic properties?
- Advanced Techniques : Employ combinatorial chemistry to screen alloy compositions rapidly. Use in situ TEM to monitor nucleation dynamics and identify kinetic bottlenecks .
- Performance Metrics : Quantify catalytic efficiency via turnover frequency (TOF) and stability under operando conditions. Compare results against benchmark catalysts (e.g., platinum) to contextualize advancements .
Methodological Frameworks
- Contradiction Analysis : Apply dialectical frameworks (e.g., principal contradiction theory) to prioritize conflicting variables (e.g., thermodynamic stability vs. kinetic barriers) in complex systems .
- Peer Review Protocols : Follow CONSORT-style checklists for experimental reporting, ensuring transparency in data collection, statistical methods, and error margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
